molecular formula C16H24N4O2 B3179225 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine CAS No. 959795-69-8

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

Cat. No.: B3179225
CAS No.: 959795-69-8
M. Wt: 304.39 g/mol
InChI Key: KRYROZZRYCYKMZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (CAS: 53617-36-0) is a piperazine-piperidine hybrid compound featuring a methyl group at the 1-position of the piperazine ring and a 4-nitrophenyl-substituted piperidine moiety at the 4-position. Its molecular formula is C₁₆H₂₃N₅O₂, with a molecular weight of 305.4 g/mol . The compound is synthesized via nucleophilic aromatic substitution between 1-fluoro-4-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine, yielding 14% under optimized conditions . Key spectral data includes ¹H-NMR signals at δ 2.29 (s, 3H, CH₃) and 8.06–8.15 (m, 2H, aromatic protons), with ESI-MS confirming the molecular ion peak at m/z 305 [M+H]⁺ .

This compound has been investigated as an intermediate in kinase inhibitor development (e.g., ASP3026, an ALK inhibitor) due to its rigid bicyclic structure, which may enhance receptor binding specificity . Its nitro group and piperazine-piperidine scaffold contribute to both electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYROZZRYCYKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728628
Record name 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959795-69-8
Record name 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. For example, it has been found to bind to DNA via intercalation, which can disrupt the normal function of the DNA and lead to cell death . Additionally, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine with structurally related piperazine and piperidine derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Synthetic Yield Biological Activity/Receptor Affinity Key References
This compound Piperazine-piperidine bridge, 4-nitrophenyl 305.4 14% Intermediate for kinase inhibitors (e.g., ALK)
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine (3b) Piperazine with sulfonyl-linked 4-nitrophenyl 283.3 83.6% Not reported (structural analog)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Methoxyphenyl, nitrobenzyl-piperidine, methyl linker 435.5 Not specified High dopamine D2 receptor affinity (Ki < 10 nM)
1-Methyl-4-(4-nitrophenyl)piperazine (15) Simple piperazine with 4-nitrophenyl substituent 221.3 Not specified Reduced hydrogenation intermediate
1-(4-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (BIQYIM) Fluorobenzoyl and nitrobenzyl substituents 397.4 Not specified Conformational studies (rigid acyl group)

Key Comparisons

Synthetic Complexity and Yield

  • The target compound exhibits lower synthetic yield (14%) compared to simpler analogs like 3b (83.6%) . This is attributed to its bicyclic structure, which introduces steric hindrance during nucleophilic substitution .
  • In contrast, 1-methyl-4-(4-nitrophenyl)piperazine (15) is synthesized via straightforward alkylation but lacks the piperidine bridge, reducing its utility in kinase inhibitor design .

Acylated derivatives (e.g., BIQYIM) exhibit altered conformational behavior due to steric bulk, reducing their suitability for CNS targets requiring blood-brain barrier penetration .

Biological Activity

  • The dopamine D2 receptor affinity of 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki < 10 nM) highlights the importance of methoxy and nitrobenzyl groups in neuroreceptor targeting, a feature absent in the target compound .
  • The target compound’s 4-nitrophenyl group may enhance electron-withdrawing effects, stabilizing interactions with kinase ATP-binding domains .

Physicochemical Properties LogP values: The target compound’s logP (~1.5, estimated) is higher than 1-methyl-4-(4-nitrophenyl)piperazine (logP ~1.3), suggesting improved lipid solubility due to the piperidine bridge .

Biological Activity

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine, commonly referred to as MNPP, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring and a nitrophenyl substituent, contributing to its pharmacological properties.

  • Chemical Formula : C₁₆H₂₄N₄O₂
  • Molecular Weight : 304.38 g/mol
  • CAS Number : 959795-69-8

Biological Activity

The biological activity of MNPP has been explored in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Receptor Interaction

MNPP has been investigated for its affinity towards several neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has shown notable activity as a serotonin receptor modulator:

  • 5-HT Receptors : MNPP exhibits selective binding to serotonin receptors, particularly the 5-HT2A and 5-HT6 subtypes. Activation of these receptors can influence mood regulation and cognitive functions, making MNPP a candidate for further research in treating mood disorders and cognitive dysfunctions .

2. Antidepressant Effects

In preclinical studies, MNPP demonstrated antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test (FST), a common assay for evaluating antidepressant activity. This suggests that MNPP may enhance serotonergic and noradrenergic neurotransmission .

Case Studies and Research Findings

Several studies have documented the effects of MNPP on biological systems:

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the impact of MNPP on depressive behavior. The results indicated that MNPP administration led to a significant decrease in depressive-like symptoms compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent .

Study 2: Neuroprotective Properties

Research has also focused on the neuroprotective properties of MNPP against oxidative stress-induced neuronal damage. In vitro assays demonstrated that MNPP could reduce cell death in neuronal cultures exposed to oxidative stressors, suggesting its potential use in neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestReduced immobility time
NeuroprotectionNeuronal Cell CultureDecreased cell death
Serotonin ModulationBinding AssaysSelective binding to 5-HT2A

Q & A

Q. What are the key considerations for synthesizing 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine with high purity?

  • Methodological Answer: Synthesis requires multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. Critical parameters include:
  • Solvent selection: Polar aprotic solvents (e.g., DCM, ethanol) enhance reaction rates and stability of intermediates .
  • Catalysts: Bases like triethylamine or DIPEA are used to deprotonate intermediates and facilitate bond formation .
  • Purification: Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
  • Temperature control: Reactions are typically conducted at 0–25°C to avoid side products .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer: Structural confirmation involves:
  • NMR spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass spectrometry: High-resolution MS confirms molecular weight (e.g., m/z 365.3 for C18_{18}H18_{18}F3_3N3_3O2_2) .
  • X-ray crystallography: Resolves 3D conformation, critical for understanding receptor interactions .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer:
  • HPLC/UV-Vis: Quantifies impurities (<5%) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA): Evaluates thermal stability (decomposition >200°C) .
  • Accelerated stability studies: Samples stored at 40°C/75% RH for 4 weeks assess degradation under stress .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring affect biological activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:
  • Methyl substituents: 4-Methylpiperazine derivatives show higher receptor affinity (e.g., IC50_{50} < 0.015 μM for PLpro inhibitors) than 2- or 3-methyl analogs .
  • Electron-withdrawing groups (EWGs): Nitro or trifluoromethyl groups enhance antimicrobial activity (MIC 2–8 μg/mL against S. aureus) .
  • Fluorophenyl moieties: Improve lipophilicity and membrane permeability, boosting antitumor activity (e.g., 50% inhibition of HeLa cells at 10 μM) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Discrepancies arise from:
  • Assay variability: Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) .
  • Purity thresholds: Re-test compounds with HPLC-validated purity >98% .
  • Structural analogs: Compare activities of derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophores .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer: Computational approaches include:
  • Molecular docking: Predict binding to targets (e.g., DPP-IV or serotonin receptors) using AutoDock Vina .
  • ADMET prediction: SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (e.g., logP 2.5–3.5) .
  • Retrosynthesis tools: AI-driven platforms (e.g., Pistachio) propose one-step routes for novel analogs .

Q. What in vivo models are suitable for evaluating neuroprotective or antidiabetic effects?

  • Methodological Answer:
  • Neuroprotection: Transgenic Alzheimer’s mice (e.g., APP/PS1) assess cognitive improvement via Morris water maze .
  • Antidiabetic activity: Streptozotocin-induced diabetic rats monitor glucose tolerance (e.g., 100 μmol/kg dose reduces blood glucose by 40%) .
  • Toxicity screening: Zebrafish embryos evaluate developmental toxicity (LC50_{50} > 100 μM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

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